Cas no 1217783-07-7 (Fmoc-5,5-Dimethyl-D-norleucine)

Fmoc-5,5-Dimethyl-D-norleucine 化学的及び物理的性質
名前と識別子
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- N-Fmoc-5,5-dimethyl-D-norleucine
- D-Norleucine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-5,5-dimethyl-
- Fmoc-5,5-dimethyl-D-norleucine
- Fmoc-5,5-Dimethyl-D-norleucine
-
- インチ: 1S/C23H27NO4/c1-23(2,3)13-12-20(21(25)26)24-22(27)28-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,24,27)(H,25,26)/t20-/m1/s1
- InChIKey: GVUXGAUXGMHUSZ-HXUWFJFHSA-N
- ほほえんだ: C(O)(=O)[C@@H](CCC(C)(C)C)NC(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O
Fmoc-5,5-Dimethyl-D-norleucine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
AstaTech | F80849-0.1/G |
N-FMOC-5,5-DIMETHYL-D-NORLEUCINE |
1217783-07-7 | 95% | 0.1/G |
$270 | 2023-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1542003-250mg |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid |
1217783-07-7 | 98% | 250mg |
¥3805.00 | 2024-08-09 | |
Aaron | AR01V49F-250mg |
N-Fmoc-5,5-dimethyl-D-norleucine |
1217783-07-7 | 9798% | 250mg |
$318.00 | 2025-02-13 | |
AstaTech | F80849-1/G |
N-FMOC-5,5-DIMETHYL-D-NORLEUCINE |
1217783-07-7 | 95% | 1/G |
$1078 | 2023-02-24 | |
AstaTech | F80849-0.25/G |
N-FMOC-5,5-DIMETHYL-D-NORLEUCINE |
1217783-07-7 | 95% | 0.25/G |
$539 | 2023-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1542003-1g |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid |
1217783-07-7 | 98% | 1g |
¥8862.00 | 2024-08-09 | |
abcr | AB597243-1g |
Fmoc-5,5-dimethyl-D-norleucine; . |
1217783-07-7 | 1g |
€488.30 | 2024-07-19 | ||
Aaron | AR01V49F-1g |
N-Fmoc-5,5-dimethyl-D-norleucine |
1217783-07-7 | 9798% | 1g |
$734.00 | 2025-02-13 | |
abcr | AB597243-5g |
Fmoc-5,5-dimethyl-D-norleucine; . |
1217783-07-7 | 5g |
€1554.60 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1542003-500mg |
(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5,5-dimethylhexanoic acid |
1217783-07-7 | 98% | 500mg |
¥6406.00 | 2024-08-09 |
Fmoc-5,5-Dimethyl-D-norleucine 関連文献
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
Fmoc-5,5-Dimethyl-D-norleucineに関する追加情報
Fmoc-5,5-Dimethyl-D-norleucine: A Comprehensive Overview
Fmoc-5,5-Dimethyl-D-norleucine (CAS No. 1217783-07-7) is a specialized amino acid derivative that has gained significant attention in the fields of peptide synthesis and drug discovery. This compound is a modified version of norleucine, a naturally occurring amino acid, with the addition of a fluoromethyl group and a dimethyl substitution on the side chain. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group further enhances its utility in solid-phase peptide synthesis (SPPS), making it a valuable tool for researchers and chemists.
The structural uniqueness of Fmoc-5,5-Dimethyl-D-norleucine lies in its chiral center and the specific substitution pattern. The dimethyl groups on the side chain provide steric bulk, which can influence the folding and stability of peptides. This property makes it particularly useful in studying protein-protein interactions and designing bioactive molecules with enhanced stability. Recent studies have highlighted its role in modulating the secondary structure of peptides, offering new insights into its potential applications in therapeutics.
In terms of synthesis, Fmoc-5,5-Dimethyl-D-norleucine is typically prepared through multi-step organic reactions involving the Fmoc protection of norleucine derivatives. The use of chiral resolution techniques ensures the enantiomeric purity required for biological studies. Advanced chromatographic methods and spectroscopic analyses are employed to confirm the compound's identity and purity, adhering to stringent quality control standards.
The application of Fmoc-5,5-Dimethyl-D-norleucine extends beyond peptide synthesis. It has been utilized in the development of novel antibiotics and anticancer agents due to its ability to modulate enzyme activity and disrupt cellular pathways. Recent research has demonstrated its potential as a building block for creating macrocyclic compounds with potent biological activities.
From an environmental standpoint, the synthesis and handling of Fmoc-5,5-Dimethyl-D-norleucine are conducted under controlled conditions to minimize ecological impact. The compound's stability and biodegradability are critical factors considered during its production and disposal.
In conclusion, Fmoc-5,5-Dimethyl-D-norleucine (CAS No. 1217783-07-7) stands as a pivotal molecule in modern chemical biology. Its unique structure and versatile applications continue to drive innovation across various scientific disciplines.
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